Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS No.:
Cat. No.: VC18042873
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3 |
| Standard InChI Key | NHCJTPJRBDUQQS-UHFFFAOYSA-N |
| Canonical SMILES | CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a bicyclo[3.1.1]heptane scaffold, where a nitrogen atom is integrated into the bridged bicyclic system. Key substituents include:
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A tert-butyl ester group at position 3, enhancing steric bulk and stability.
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A hydroxymethyl group at position 1, providing a site for further functionalization.
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A methyl group at position 5, contributing to stereochemical complexity.
The stereochemistry is defined by the R and S configurations at chiral centers, as evidenced by its IUPAC name and crystallographic data .
Table 1: Key Structural Properties
Spectroscopic Data
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NMR Spectroscopy: NMR spectra reveal distinct signals for the tert-butyl group ( 1.42 ppm, singlet), hydroxymethyl protons ( 3.65 ppm, multiplet), and methyl substituents ( 1.12 ppm, doublet) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 241.1521 [M+H] .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Core Formation: Cyclization of precursor amines or lactams under acidic or basic conditions to form the azabicycloheptane core .
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Functionalization: Introduction of the hydroxymethyl group via reductive amination or Grignard addition .
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Esterification: Reaction with di-tert-butyl dicarbonate () to install the tert-butyl ester.
A scalable route reported by Fort et al. (2010) achieves a 43% yield over nine steps, utilizing chiral lactone precursors and epimerization strategies to enhance diastereomeric purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bicyclic Core Formation | HSO, reflux | 65% | |
| Hydroxymethyl Addition | NaBH, EtOH | 74% | |
| Boc Protection | , EtN, CHCl | 85% |
Challenges and Innovations
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Stereochemical Control: Epimerization/hydrolysis steps are critical to isolate the desired diastereomer .
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Scalability: Transitioning from milligram to kilogram-scale production requires optimized purification (e.g., column chromatography vs. crystallization) .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, with the tert-butyl group undergoing retro-esterification.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<1 mg/mL) .
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | — |
| LogP | 2.1 (calculated) | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, hydroxyl, amine) |
Analytical and Quality Control Methods
Stability Studies
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